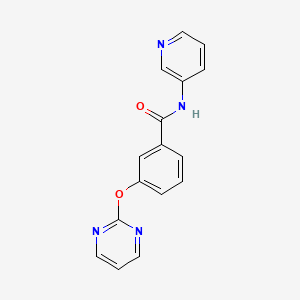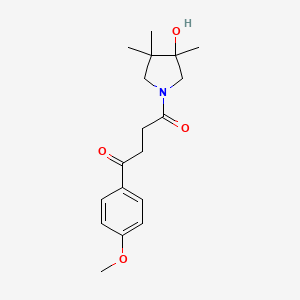METHANOL](/img/structure/B5586905.png)
[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL](PHENYL)METHANOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YLMETHANOL: is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a benzodiazole ring substituted with a phenylmethanol group and a 2-methylpropyl group. Benzodiazoles are known for their wide range of applications in medicinal chemistry, particularly for their pharmacological properties.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YLMETHANOL typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Phenylmethanol Group: The phenylmethanol group can be introduced via a Grignard reaction, where phenylmagnesium bromide reacts with a suitable benzodiazole derivative.
Addition of the 2-Methylpropyl Group: The 2-methylpropyl group can be added through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethanol group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can convert the benzodiazole ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazole ring and the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated benzodiazole derivatives.
Substitution: Various substituted benzodiazole and phenyl derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine: Medicinally, benzodiazole derivatives are explored for their potential as anti-inflammatory, anti-cancer, and anti-microbial agents.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YLMETHANOL involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodiazole ring can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The phenylmethanol group enhances its binding affinity, while the 2-methylpropyl group modulates its pharmacokinetic properties.
類似化合物との比較
Benzodiazole: A simpler structure without the phenylmethanol and 2-methylpropyl groups.
Phenylmethanol: Lacks the benzodiazole ring.
2-Methylpropylbenzene: Does not contain the benzodiazole or phenylmethanol groups.
Uniqueness: The uniqueness of 1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YLMETHANOL lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzodiazole ring and the phenylmethanol group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
[1-(2-methylpropyl)benzimidazol-2-yl]-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13(2)12-20-16-11-7-6-10-15(16)19-18(20)17(21)14-8-4-3-5-9-14/h3-11,13,17,21H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMMEAZWQXGTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-one](/img/structure/B5586827.png)

![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B5586837.png)
![N-[1-(cyclopropylcarbonyl)azepan-3-yl]-2-(4-methyl-2-oxoquinolin-1(2H)-yl)acetamide](/img/structure/B5586841.png)
![(NE)-N-[(3-bromo-4-ethoxyphenyl)methylidene]hydroxylamine](/img/structure/B5586842.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5586849.png)
![4-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5586860.png)


![5-(2-chlorophenyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-2-furamide](/img/structure/B5586885.png)
![1-(3-chlorophenyl)-4-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-2-piperazinone](/img/structure/B5586886.png)
![N-(2-ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5586894.png)
![4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5586906.png)
![Ethyl 5-[(3,5-dimethylpyrazol-1-yl)methyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate](/img/structure/B5586910.png)
